molecular formula C16H19BrClNO B1521424 3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride CAS No. 1185133-11-2

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride

Cat. No. B1521424
CAS RN: 1185133-11-2
M. Wt: 356.7 g/mol
InChI Key: IZZOZRDPLWNHOT-UHFFFAOYSA-N
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Description

“3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride” is a chemical compound with the CAS Number: 1185133-11-2 . It has a molecular weight of 356.69 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, oxygen, and nitrogen atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 356.69 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Growth-Promoting Activity

A study by Omirzak et al. (2013) explored the alkylation of naphthols leading to compounds with significant growth-promoting activity upon pre-sowing treatment of beetroot seeds and potatoes, demonstrating a potential application in agriculture. This process involved the synthesis of tertiary alcohols with a structure similar to the chemical , highlighting the utility of naphthyl-containing compounds in enhancing plant productivity Omirzak, Erkasov, Sukhov, & Ganenko, 2013.

Polymorphism and Supramolecular Host Applications

Research by Sahoo et al. (2020) investigated the polymorphism of a piperidine substituted methyl 3-hydroxy-2-naphthoate, synthesized for use as a supramolecular host. This study underscores the relevance of structural and optical properties in designing materials with potential applications in molecular recognition and sensor technology Sahoo, Kumar, Kumar, & Kumar, 2020.

Crystal Structure and Biological Activity

Another study focused on the crystal structure, Hirshfeld surface analysis, and quantum computational studies of a polysubstituted piperidone, indicating its potential as a novel RORc inhibitor, which could have implications in the development of therapeutic agents targeting specific molecular pathways R. V. & R. C., 2021.

Nano Magnetite Catalysis in Synthesis

Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst in the synthesis of naphthalene derivatives, highlighting an efficient method for creating complex molecules with potential utility in various chemical industries, including pharmaceuticals and materials science Mokhtary & Torabi, 2017.

Antitumor Activity and Microwave-Assisted Synthesis

The antitumor activity of certain piperidin-4-ones was evaluated by Insuasty et al. (2013), showcasing the potential of microwave-assisted synthesis in producing compounds with significant biological activity. This aligns with the research interest in discovering new therapeutic agents through innovative synthesis techniques Insuasty, Becerra, Quiroga, Abonía, Nogueras, & Cobo, 2013.

Safety and Hazards

The compound is labeled as an irritant . For more detailed safety information, one should refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

3-{[(6-Bromo-2-naphthyl)oxy]methyl}piperidine hydrochloride plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound is known to bind with certain enzymes, potentially inhibiting or activating their functions. For instance, it may interact with cytochrome P450 enzymes, affecting their catalytic activities. Additionally, this compound can form complexes with proteins, altering their structural conformation and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling cascades. Furthermore, this compound can affect the transcriptional activity of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. The binding interactions of this compound with these biomolecules can lead to changes in their activity and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions but may degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can also result in toxic or adverse effects, including cellular toxicity and organ damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. This interaction can affect metabolic flux and alter the levels of metabolites within cells. Additionally, this compound may be metabolized by specific enzymes, leading to the formation of active or inactive metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its interaction with membrane transporters can affect its uptake and distribution within cells .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the nucleus, mitochondria, or other organelles can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

3-[(6-bromonaphthalen-2-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO.ClH/c17-15-5-3-14-9-16(6-4-13(14)8-15)19-11-12-2-1-7-18-10-12;/h3-6,8-9,12,18H,1-2,7,10-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZOZRDPLWNHOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=CC3=C(C=C2)C=C(C=C3)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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